2-Fluoro-1-(5-fluoropyridin-3-yl)ethan-1-ol
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Overview
Description
2-Fluoro-1-(5-fluoropyridin-3-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C7H7F2NO. It is characterized by the presence of a fluorine atom attached to both the ethan-1-ol and pyridin-3-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(5-fluoropyridin-3-yl)ethan-1-ol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with ethylene oxide in the presence of a suitable catalyst to yield the desired product . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(5-fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-1-(5-fluoropyridin-3-yl)ethanone.
Reduction: Formation of 2-fluoro-1-(5-fluoropyridin-3-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-1-(5-fluoropyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyridin-3-yl)ethan-1-ol: Similar structure but lacks the additional fluorine atom on the ethan-1-ol group.
2-(5-Fluoropyridin-3-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol: Contains a chlorine atom instead of a second fluorine atom.
Uniqueness
2-Fluoro-1-(5-fluoropyridin-3-yl)ethan-1-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F2NO |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
2-fluoro-1-(5-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4,7,11H,2H2 |
InChI Key |
VVJLZOZDJZNQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(CF)O |
Origin of Product |
United States |
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